

Navigating the Safety Profile of 2-Bromo-5-isopropoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-isopropoxypyridine**

Cat. No.: **B1524843**

[Get Quote](#)

Disclaimer: This document is intended to provide a comprehensive overview of the anticipated safety considerations for **2-Bromo-5-isopropoxypyridine** for research, drug development, and scientific professionals. As of the time of this writing, a publicly available, verified Safety Data Sheet (SDS) for **2-Bromo-5-isopropoxypyridine** (CAS No. 1390466-93-3) could not be located. The following information has been synthesized from the safety data of structurally analogous compounds, including 2-bromo-5-substituted pyridines with varying functional groups. This guide should be used for informational and planning purposes only. It is imperative to obtain and consult the specific Safety Data Sheet provided by the manufacturer or supplier before any handling, storage, or use of **2-Bromo-5-isopropoxypyridine**.

Introduction: Understanding the Compound and its Anticipated Hazards

2-Bromo-5-isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom and an isopropoxy group on the pyridine ring, suggests that it is a compound requiring careful handling. Based on the analysis of related brominated pyridines, a consistent pattern of potential hazards emerges. This guide will deconstruct these anticipated risks and provide a framework for safe laboratory practices.

The core principle of this guide is to foster a proactive safety culture. By understanding the probable hazards, researchers can implement engineering controls, personal protective

equipment (PPE), and handling protocols that mitigate risk, even in the absence of a specific SDS.

Hazard Identification and Classification: A Synthesized Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals,

2-Bromo-5-isopropoxypyridine is anticipated to fall under the following hazard categories.

This classification is a composite drawn from the SDS of closely related compounds such as 2-Bromo-5-isopropylpyridine, 2-Bromo-5-methoxypyridine, and 2-Bromopyridine.

Anticipated GHS Hazard Classification:

Hazard Class	Hazard Category	Signal Word	Hazard Statement	GHS Pictogram
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed.	GHS07 (Exclamation Mark)
Acute Toxicity, Dermal	Category 4	Warning	H312: Harmful in contact with skin.	GHS07 (Exclamation Mark)
Acute Toxicity, Inhalation	Category 4	Warning	H332: Harmful if inhaled.	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation.	GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation	Category 2A	Warning	H319: Causes serious eye irritation.	GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	Warning	H335: May cause respiratory irritation.	GHS07 (Exclamation Mark)

This table is a synthesis of data from the SDS of structurally similar compounds and should be considered an estimation. The definitive classification must be obtained from the supplier-specific SDS.

The causality behind these classifications lies in the chemical reactivity of the brominated pyridine core. The electron-withdrawing nature of the pyridine ring and the halogen can lead to interactions with biological macromolecules, causing irritation and toxicity.

Exposure Control and Personal Protection: A Multi-layered Defense

A robust safety protocol relies on a hierarchy of controls. For a compound with the anticipated hazards of **2-Bromo-5-isopropoxypyridine**, a multi-layered approach is essential.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

- Fume Hood: All handling of **2-Bromo-5-isopropoxypyridine**, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. [\[1\]](#)[\[2\]](#)
- Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

- Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[\[1\]](#)[\[2\]](#) It is critical to inspect gloves for any signs of degradation or contamination before and during use.
- Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons and sleeves should be considered.
- Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage: Procedural Best Practices

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling Protocol

- Preparation: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available and in good condition.
- Dispensing: When transferring the solid compound, use a spatula or scoopula to avoid generating dust. For solutions, use a calibrated pipette or syringe.
- Spill Prevention: Work in a clutter-free area within the fume hood. Use secondary containment (e.g., a tray) for containers of the compound.
- Hygiene: Do not eat, drink, or smoke in the laboratory.^[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.^[6]

Storage Protocol

- Container: Store in the original, tightly sealed container.^{[3][4]}
- Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.^{[2][3]}
- Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

First-Aid Measures

Exposure Route	First-Aid Protocol
Inhalation	Move the affected person to fresh air immediately.[3][4][5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact	Immediately remove all contaminated clothing. [3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation develops or persists.
Eye Contact	Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Accidental Release Measures

- Evacuate: Immediately evacuate the area of the spill.
- Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.
- Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
- Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
- Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

- Report: Report the spill to the appropriate laboratory or institutional safety personnel.

Physical and Chemical Properties: Anticipated Data

The following properties are estimations based on related compounds and should be confirmed with the supplier-specific SDS.

Property	Anticipated Value
Molecular Formula	C8H10BrNO
Molecular Weight	216.07 g/mol
Appearance	Likely a solid or oil
Boiling Point	Not available
Melting Point	Not available
Solubility	Likely soluble in organic solvents

Toxicological and Ecological Information: Data Gaps and Inferences

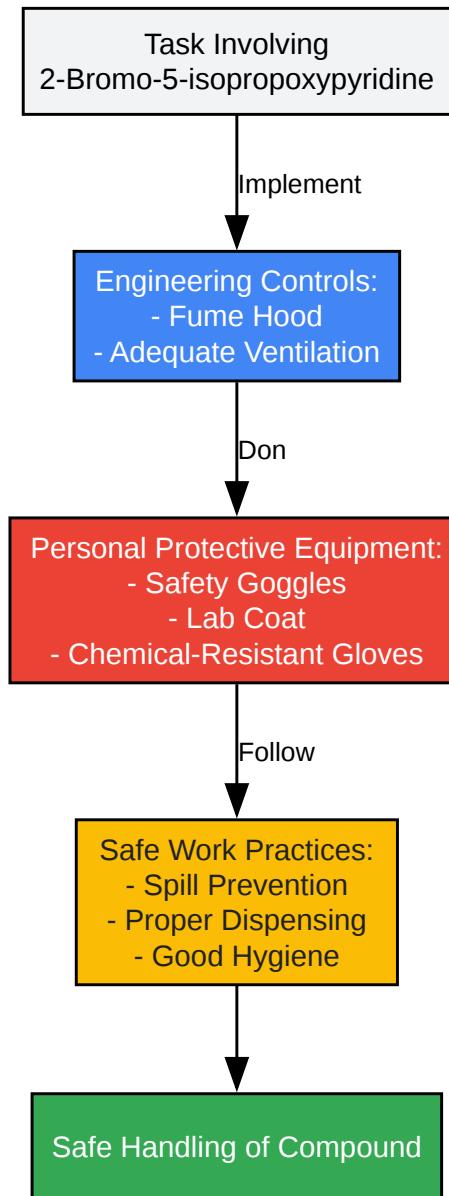
Toxicological Information

There is no specific toxicological data available for **2-Bromo-5-isopropoxypyridine**. However, based on its structural analogues, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.^{[2][3][5]} Chronic exposure may lead to target organ effects, though specific data is lacking. The compound has not been identified as a carcinogen or reproductive toxin.

Ecological Information

No ecological data is available for **2-Bromo-5-isopropoxypyridine**. It is crucial to prevent its release into the environment, as its effects on aquatic and terrestrial life are unknown.

Disposal Considerations


All waste containing **2-Bromo-5-isopropoxypyridine** must be handled as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and

federal regulations. Do not dispose of it down the drain or in the general trash.

Visualizing Safety Workflows

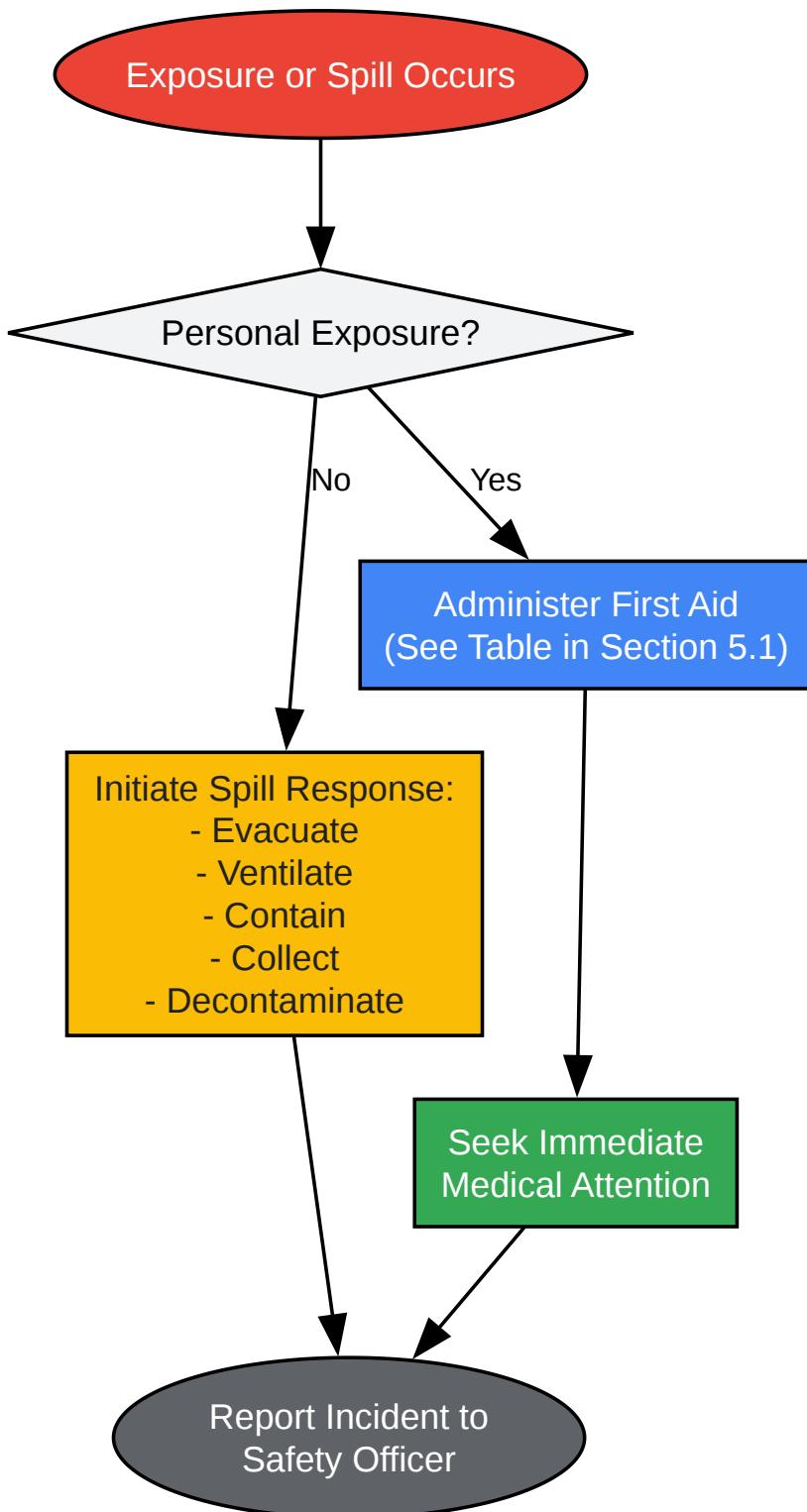

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

Diagram 1: Hazard Mitigation Workflow for 2-Bromo-5-isopropoxypyridine

[Click to download full resolution via product page](#)

Caption: A workflow illustrating the hierarchy of controls for safely handling **2-Bromo-5-isopropoxypyridine**.

Diagram 2: Emergency Response Flowchart

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the immediate steps to take in the event of an emergency involving **2-Bromo-5-isopropoxypyridine**.

Conclusion: A Call for Diligence

While a specific Safety Data Sheet for **2-Bromo-5-isopropoxypyridine** remains elusive in the public domain, a comprehensive safety strategy can be formulated by examining its close chemical relatives. The anticipated hazards of this compound necessitate a cautious and well-documented approach to its handling, storage, and disposal. Researchers and drug development professionals are urged to use this guide as a foundational resource while always prioritizing the acquisition and adherence to a supplier-specific SDS. The principles of chemical safety—containment, personal protection, and emergency preparedness—are paramount when working with novel or under-documented chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-Bromo-5-isopropylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [Navigating the Safety Profile of 2-Bromo-5-isopropoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1524843#2-bromo-5-isopropoxypyridine-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com